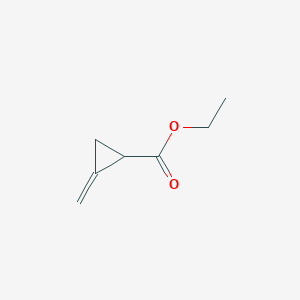

Ethyl 2-methylidenecyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methylidenecyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-9-7(8)6-4-5(6)2/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCOBAXZQGNBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334086 | |

| Record name | 2-Methylene-cyclopropanecarboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18941-94-1 | |

| Record name | 2-Methylene-cyclopropanecarboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Ethyl 2-Methylidenecyclopropane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to ethyl 2-methylidenecyclopropane-1-carboxylate, a valuable building block in organic synthesis and medicinal chemistry. The document delves into the core mechanistic principles underpinning various synthetic strategies, offering field-proven insights for researchers, scientists, and drug development professionals. Key methodologies, including intramolecular cyclization, transition metal-catalyzed approaches, and ring-closing metathesis, are discussed in detail. Each section integrates theoretical understanding with practical experimental protocols, supported by authoritative citations and visual aids to facilitate comprehension and application.

Introduction: The Significance of the Methylenecyclopropane Scaffold

The methylenecyclopropane (MCP) unit is a highly strained three-membered carbocycle featuring an exocyclic double bond.[1] This inherent ring strain, estimated to be around 40 kcal/mol, imparts unique reactivity, making MCPs versatile intermediates in organic synthesis.[1] Their ability to undergo a variety of ring-opening and rearrangement reactions allows for the construction of complex molecular architectures. Consequently, the MCP scaffold is present in numerous natural products and biologically active compounds, driving significant interest in the development of efficient and stereoselective synthetic methods.[1] this compound, in particular, serves as a key precursor for the synthesis of compounds with potential hypoglycemic and antiviral activities.[2]

Key Synthetic Strategies and Mechanistic Insights

The synthesis of this compound and its derivatives can be broadly categorized into several key strategies. This guide will focus on the most prevalent and mechanistically insightful approaches.

Intramolecular Cyclization via Carbanionic Intermediates

One of the fundamental strategies for forming cyclopropane rings involves the intramolecular displacement of a leaving group by a carbanion.[3][4] This SN2-type reaction is a powerful tool for constructing the strained three-membered ring system.[3]

2.1.1. Mechanistic Rationale

The core principle of this approach is the generation of a carbanion at a position gamma to a suitable leaving group. The subsequent intramolecular nucleophilic attack results in the formation of the cyclopropane ring. The choice of base and reaction conditions is critical to favor the desired cyclization over competing intermolecular reactions or elimination pathways.

Diagram 1: General Mechanism of Intramolecular Cyclization

Caption: Intramolecular SN2 cyclization pathway.

Palladium-Catalyzed Cycloaddition and Cross-Coupling Reactions

Palladium catalysis offers a versatile and efficient platform for the synthesis of methylenecyclopropanes.[1][5][6] These methods often involve domino or cascade reactions, enabling the construction of the target molecule in a single operation.[1]

2.2.1. [2+1] Cycloaddition of Vinyl Bromides to Alkenes

A notable palladium-catalyzed approach involves the formal [2+1] cycloaddition of vinyl bromides to strained alkenes, such as norbornene derivatives.[1] This domino reaction proceeds through a Heck-type coupling followed by a C(sp²)-H bond activation.[1] While not a direct synthesis of the title compound, this methodology showcases the power of palladium catalysis in forming the methylenecyclopropane core.

2.2.2. Mechanism of Palladium-Catalyzed [2+1] Cycloaddition

The catalytic cycle is initiated by the oxidative addition of the vinyl bromide to a Pd(0) species. The resulting vinylpalladium(II) complex then undergoes migratory insertion with the alkene. Subsequent intramolecular C-H activation leads to the formation of the cyclopropane ring and regeneration of the active Pd(0) catalyst.

Diagram 2: Palladium-Catalyzed [2+1] Cycloaddition

Caption: Catalytic cycle for Pd-catalyzed [2+1] cycloaddition.

The Kulinkovich Reaction and its Variants

The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[7][8] Subsequent dehydration of the resulting cyclopropanol can yield the desired methylenecyclopropane.

2.3.1. Mechanistic Pathway of the Kulinkovich Reaction

The reaction is believed to proceed through the formation of a titanacyclopropane intermediate. This reactive species is generated from the reaction of the titanium(IV) alkoxide with two equivalents of the Grignard reagent, which undergoes β-hydride elimination.[8][9] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after workup.[8]

Diagram 3: The Kulinkovich Reaction Mechanism

Caption: Simplified mechanism of the Kulinkovich reaction.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including those containing the cyclopropane moiety.[10][11] This reaction typically employs ruthenium-based catalysts, such as the Grubbs catalysts, to facilitate the intramolecular metathesis of a diene precursor.[11][12]

2.4.1. Application of RCM to Methylenecyclopropane Synthesis

For the synthesis of this compound, a suitable diene precursor would be required. The RCM reaction would then proceed to form the cyclopropane ring with an exocyclic double bond. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene.[10]

2.4.2. Mechanistic Cycle of Ring-Closing Metathesis

The generally accepted Chauvin mechanism involves the formation of a metallacyclobutane intermediate.[11] The metal carbene catalyst reacts with one of the alkene moieties of the diene to form a new metallacyclobutane. This intermediate can then undergo a retro [2+2] cycloaddition to release an alkene and form a new metal carbene, which then reacts intramolecularly with the second alkene to close the ring.

Diagram 4: Catalytic Cycle of Ring-Closing Metathesis

Caption: Chauvin mechanism for Ring-Closing Metathesis.

Experimental Protocols

This section provides representative, step-by-step methodologies for the synthesis of precursors and the target compound, based on established literature procedures.

Synthesis of a Precursor: Ethyl 2-Bromo-2-methyl-cyclopropanecarboxylate[2]

This procedure describes the rhodium-catalyzed cyclopropanation of 2-bromopropene with ethyl diazoacetate.

Materials:

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

2-Bromopropene

-

Ethyl diazoacetate

-

Argon (or other inert gas)

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar is placed under an inert atmosphere (argon).

-

Rhodium(II) acetate dimer (0.2 mol%) is added to the flask.[2]

-

2-Bromopropene (2.18 equivalents) is added via syringe.[2]

-

The solution is stirred, and ethyl diazoacetate (1 equivalent) is added slowly via syringe pump over several hours.

-

After the addition is complete, the reaction is stirred at room temperature until TLC or GC analysis indicates the consumption of the starting material.

-

The excess 2-bromopropene is removed by distillation.[2]

-

The crude product is then purified by vacuum distillation to afford ethyl 2-bromo-2-methyl-cyclopropanecarboxylate as a colorless liquid.[2]

Synthesis of this compound via Elimination[2]

This protocol outlines the elimination of HBr from the bromo-ester precursor to form the target methylenecyclopropane.

Materials:

-

Ethyl 2-bromo-2-methyl-cyclopropanecarboxylate

-

A suitable non-nucleophilic base (e.g., potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF or DMSO)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar is placed under an inert atmosphere.

-

The bromo-ester is dissolved in the anhydrous solvent and cooled in an ice bath.

-

The base is added portion-wise to the stirred solution.

-

The reaction is monitored by TLC or GC for the disappearance of the starting material.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[2]

Data Summary

| Synthesis Step | Reagents | Key Conditions | Typical Yield | Reference |

| Cyclopropanation | Rh₂(OAc)₄, 2-Bromopropene, Ethyl diazoacetate | Inert atmosphere, slow addition of diazoacetate | 80-94% | [2] |

| Elimination | Potassium tert-butoxide | Anhydrous THF, 0 °C to RT | 66-71% (after two distillations) | [2] |

Conclusion and Future Outlook

The synthesis of this compound can be achieved through various robust and efficient methodologies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and stereochemical considerations. Intramolecular cyclizations provide a classic and reliable approach, while modern transition metal-catalyzed reactions, including palladium-catalyzed cycloadditions and ruthenium-catalyzed ring-closing metathesis, offer elegant and atom-economical alternatives. The continued development of novel catalytic systems is expected to further enhance the efficiency and scope of these transformations, opening new avenues for the synthesis of complex molecules derived from this versatile building block.

References

- Kulinkovich reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Kulinkovich_reaction]

- Kulinkovich reaction - Grokipedia. [URL: https://grokipedia.org/Kulinkovich_reaction]

- Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.

- Kulinkovich Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/kulinkovich-reaction.shtm]

- Palladium(0)-Catalyzed Methylenecyclopropanation of Norbornenes with Vinyl Bromides | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02542]

- Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid. [URL: https://www.organic-chemistry.org/abstracts/lit2/085.shtm]

- Kulinkovich Reaction: Mechanism & Examples | NROChemistry. [URL: https://nrochemistry.com/kulinkovich-reaction/]

- Palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01221A. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc01221a]

- Palladium(0)-Catalyzed Intramolecular Cascade Cyclization of Methylenecyclopropanes | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b03049]

- Ring-closing metathesis - Wikipedia. [URL: https://en.wikipedia.

- 2-methylenecyclopropanecarboxylic acid - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0010]

- General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941019/]

- Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4538870/]

- ethyl 2-methylcyclopropane-1-carboxylate | 20913-25-1 | VAA91325 - Biosynth. [URL: https://www.biosynth.

- Trost Ligands for Allylic Alkylation - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Metal-Catalyzed Cyclization Reactions of Allenes. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-950221.pdf]

- The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3201887/]

- Synthesis of cyclopropanes - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/cyclopropanes/index.shtm]

- Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v97p0079]

- Trost Asymmetic Allylation Alkylation - SynArchive. [URL: https://www.synarchive.

- Tsuji–Trost reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tsuji%E2%80%93Trost_reaction]

- Ring Closing Metathesis (RCM) - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02066c]

- methyl (2E)-2-ethylidenecyclopropanecarboxylate - Chemical Synthesis Database. [URL: https://www.chemsynthesis.com/base/chemical-structure-39909.html]

- Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate - Chem-Impex. [URL: https://www.chem-impex.com/products/06456]

- Ring-Closing Metathesis (RCM) and Ring - Wipf Group. [URL: https://www.pitt.edu/~wipf/Courses/2470_06/2470_10.pdf]

- Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate - TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/D2112]

- Allenes from Cyclopropanes and Their Use in Organic SynthesisRecent Developments. [URL: https://pubs.acs.org/doi/10.1021/cr010025w]

- Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8918231/]

- Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0155]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopropane synthesis [organic-chemistry.org]

- 5. Palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01221A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 8. Kulinkovich Reaction [organic-chemistry.org]

- 9. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 11. Ring Closing Metathesis [organic-chemistry.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Spectroscopic characterization of ethyl 2-methylidenecyclopropane-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-Methylidenecyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fascinating and highly strained carbocyclic compound with significant potential in organic synthesis and as a building block for novel therapeutic agents. Its unique structural features, comprising a cyclopropane ring and an exocyclic double bond, give rise to distinct spectroscopic signatures. This technical guide provides a comprehensive analysis of the spectroscopic characterization of this molecule, offering a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and scientifically rigorous resource for researchers.

Introduction: The Structural Significance and Spectroscopic Challenge

The small, strained ring of a cyclopropane derivative presents a unique electronic environment that significantly influences its chemical and spectroscopic properties. In this compound, the presence of an sp²-hybridized carbon in an exocyclic double bond further complicates the electronic landscape. A thorough spectroscopic characterization is therefore paramount for the unambiguous identification and quality assessment of this compound in any research or development setting. This guide delves into the core spectroscopic techniques used to elucidate the structure of this molecule.

The synthesis of this compound has been reported, providing a reliable method for its preparation[1]. A comprehensive spectroscopic analysis is the critical next step for any researcher working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: A Detailed Look at the Protons

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the ethyl group, the cyclopropane ring, and the methylidene group. The chemical shifts are influenced by the ring strain and the anisotropy of the carbonyl and double bonds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on C=CH₂ (trans to COOEt) | 5.4 - 5.6 | d | ~2.5 |

| H on C=CH₂ (cis to COOEt) | 5.2 - 5.4 | d | ~2.0 |

| CH-COOEt | 2.0 - 2.2 | m | - |

| CH₂ (cyclopropane) | 1.3 - 1.5 | m | - |

| O-CH₂-CH₃ | 4.0 - 4.2 | q | 7.1 |

| O-CH₂-CH₃ | 1.2 - 1.4 | t | 7.1 |

Rationale for Predictions: The chemical shifts for the methylidene protons are expected in the vinylic region, with the anisotropy of the carbonyl group likely causing a slight differentiation between the cis and trans protons. The cyclopropyl protons are expected at higher field than typical alkenes due to the ring strain[2]. The ethyl group protons will show the characteristic quartet and triplet pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C=CH₂ | 135 - 140 |

| C=CH₂ | 105 - 110 |

| O-CH₂-CH₃ | 60 - 62 |

| CH-COOEt | 25 - 30 |

| CH₂ (cyclopropane) | 15 - 20 |

| O-CH₂-CH₃ | 14 - 15 |

Rationale for Predictions: The carbonyl carbon is expected at the downfield end of the spectrum[3]. The sp² carbons of the methylidene group will be in the olefinic region. The sp³ carbons of the cyclopropane ring and the ethyl group will appear at higher field[4].

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=O stretch (ester) | 1720 - 1740 | Strong |

| C=C stretch (methylidene) | 1650 - 1670 | Medium |

| C-H stretch (sp²) | 3080 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-O stretch (ester) | 1150 - 1250 | Strong |

| =C-H bend (out of plane) | 880 - 900 | Strong |

Rationale for Predictions: The most prominent peak is expected to be the strong C=O stretch of the ester. The C=C stretch of the exocyclic double bond will also be a key diagnostic peak. The C-H stretches for both sp² and sp³ hybridized carbons will be present, as well as the strong C-O stretch of the ester linkage.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₇H₁₀O₂) is 126.15 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 126.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 81.

-

Loss of ethylene from the ethyl group via McLafferty rearrangement is unlikely due to the structure.

-

Cleavage of the ester group can lead to various smaller fragments.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 10 to 200 to detect the molecular ion and significant fragments.

Visualizing the Structure and Workflow

Diagrams are essential for visualizing the molecular structure and the analytical workflow.

Caption: Numbered structure of this compound for NMR assignments.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-Methylidenecyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 2-methylidenecyclopropane-1-carboxylate. As a molecule featuring a unique strained ring system and diverse electronic environments, a thorough understanding of its NMR characteristics is crucial for its identification, purity assessment, and the prediction of its reactivity in synthetic applications. This document offers a detailed, predictive interpretation of its ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and multiplicity analysis. Furthermore, it outlines a standard experimental protocol for acquiring high-quality NMR data and discusses the application of advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous spectral assignment. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Structural Uniqueness of this compound

This compound is a fascinating molecule that combines several key structural features, each imparting distinct characteristics to its NMR spectra. The highly strained cyclopropane ring, the exocyclic double bond, and the ethyl ester moiety create a rich and informative spectroscopic fingerprint.

The cyclopropane ring's unique bonding, often described in terms of Walsh orbitals, results in high s-character in the C-H bonds and a notable ring current effect.[1] This typically shifts the signals of protons attached to the ring to unusually high field (upfield) regions in the ¹H NMR spectrum.[1] Conversely, the carbons of the cyclopropane ring can exhibit a wide range of chemical shifts in the ¹³C NMR spectrum, influenced by substituent effects.

The exocyclic methylene (=CH₂) group introduces vinylic protons and a sp²-hybridized carbon, which are expected to resonate at lower field (downfield) compared to their aliphatic counterparts. The ethyl ester group (-COOCH₂CH₃) presents a characteristic set of signals corresponding to the methylene and methyl protons and carbons, with their chemical shifts influenced by the electronegativity of the adjacent oxygen atoms. A thorough analysis of these features is paramount for the complete structural elucidation of this and related molecules.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each of the non-equivalent protons. The analysis considers chemical shift, integration, and spin-spin coupling.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹H NMR Data Summary:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H7 (CH₃) | ~1.25 | Triplet (t) | JH7-H6 ≈ 7.1 | 3H |

| H6 (OCH₂) | ~4.15 | Quartet (q) | JH6-H7 ≈ 7.1 | 2H |

| H3a , H3b | ~1.1 - 1.6 | Multiplets (m) | Jgem ≈ 4-9, Jcis ≈ 8-12, Jtrans ≈ 5-9 | 2H |

| H1 | ~2.0 - 2.5 | Multiplet (m) | Jcis, Jtrans | 1H |

| H4a , H4b | ~5.4 - 5.6 | Multiplets (m) | Jgem ≈ 0-3, Jallylic ≈ 2-3 | 2H |

Detailed Signal Analysis:

-

Ethyl Group (H6, H7): The ethyl ester protons will present as a classic triplet and quartet pattern. The H7 methyl protons, being furthest from the electron-withdrawing carbonyl group, will appear most upfield at approximately 1.25 ppm as a triplet due to coupling with the two H6 protons. The H6 methylene protons are deshielded by the adjacent oxygen and will resonate downfield at around 4.15 ppm as a quartet, split by the three H7 protons.

-

Cyclopropyl Protons (H1, H3a, H3b): The protons on the cyclopropane ring are expected to show complex splitting patterns due to geminal and vicinal (cis and trans) couplings.

-

H3a and H3b are the methylene protons on the cyclopropane ring. Due to the chirality at C1, these protons are diastereotopic and thus chemically non-equivalent. They are expected to resonate in the upfield region of 1.1 - 1.6 ppm . Their signals will be complex multiplets due to geminal coupling to each other and vicinal coupling to H1.

-

H1 is the methine proton and is deshielded by the adjacent electron-withdrawing carboxylate group, shifting its signal downfield relative to other cyclopropyl protons, likely in the range of 2.0 - 2.5 ppm . It will appear as a multiplet due to coupling with H3a and H3b.

-

-

Methylene Protons (H4a, H4b): The exocyclic methylene protons, H4a and H4b , are vinylic and will be found significantly downfield, predicted to be in the range of 5.4 - 5.6 ppm . These protons are diastereotopic with respect to the plane of the double bond and will likely appear as two separate multiplets. They will exhibit a small geminal coupling and may also show long-range allylic coupling to the cyclopropyl protons.

Spin-Spin Coupling Diagram:

Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide provides a detailed, predictive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the strained cyclopropane ring, the exocyclic methylene group, and the ethyl ester functionality on the NMR parameters, researchers can confidently identify and characterize this molecule. The provided experimental protocol serves as a practical guide for obtaining high-quality data, which is the cornerstone of reliable structural analysis in chemical research and development. The application of these principles will aid in the seamless integration of this and similar complex molecules into synthetic and medicinal chemistry programs.

References

- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Doddrell, D. M., Pegg, D. T., & Bendall, M. R. (1982). Distortionless enhancement of NMR signals by polarization transfer. Journal of Magnetic Resonance, 48(2), 323-327.

- Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.

- Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved January 16, 2026.

- University of Reading. (n.d.).

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved January 16, 2026.

- University of California, Davis. (n.d.).

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Methylidenecyclopropane Esters

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylidenecyclopropane esters represent a unique class of strained carbocycles, combining the high ring strain of a three-membered ring with the electronic features of an exocyclic double bond and an ester moiety. This guide provides a comprehensive overview of their physical and chemical properties, with a focus on their synthesis, reactivity, and potential applications in medicinal chemistry and drug development. We will delve into the underlying principles that govern their behavior, offering insights into experimental design and application.

Introduction: The Allure of the Strained Ring

The cyclopropane ring, a cornerstone of strained organic molecules, has garnered significant attention in synthetic and medicinal chemistry. Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal 109.5°, imbues it with unique reactivity, making it a versatile synthetic intermediate.[1] The introduction of an exocyclic methylene group to this strained system, forming the methylidenecyclopropane scaffold, further enhances its reactivity and provides a valuable synthetic handle. When coupled with an ester functionality, these molecules, methylidenecyclopropane esters, become highly valuable building blocks for the synthesis of complex molecular architectures.

The presence of the cyclopropane ring can significantly influence the properties of a parent molecule. In drug discovery, the incorporation of a cyclopropyl group is a well-established strategy to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic profiles.[2][3] This guide will explore the specific nuances that the methylidenecyclopropane ester moiety brings to the table, offering a detailed examination of its synthesis, physical characteristics, and chemical behavior.

Synthesis of Methylidenecyclopropane Esters: Taming the Strain

The construction of the strained methylidenecyclopropane ester system requires synthetic strategies that can efficiently form the three-membered ring while controlling the regiochemistry of the exocyclic double bond and the ester group. Several methodologies have been developed, with palladium-catalyzed approaches being particularly prominent.

Palladium-Catalyzed Cycloaddition and Isomerization Reactions

Palladium catalysts have proven to be powerful tools in the synthesis and manipulation of methylidenecyclopropanes. One common strategy involves the palladium-catalyzed reaction of appropriate precursors. For instance, the isomerization of methylenecyclopropanes (MCPs) catalyzed by palladium complexes like Pd(PPh₃)₄ can proceed smoothly to yield substituted dienes, highlighting the reactivity of the strained ring.[4]

A key synthetic route to functionalized cyclopropanes involves the Simmons-Smith cyclopropanation of allenes. While this is a general method, its adaptation for the direct synthesis of methylidenecyclopropane esters can be challenging.

A more direct and versatile approach involves the palladium-catalyzed addition of organometallic species to allenes, followed by cyclization. This allows for the introduction of the ester functionality as part of the organometallic reagent or the allene substrate.

Experimental Protocol: Synthesis of Ethyl 2-Methylidenecyclopropanecarboxylate (Representative)

This protocol is a representative example based on common palladium-catalyzed methodologies.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Ethyl 2-(bromomethyl)acrylate

-

Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Palladium(II) acetate and triphenylphosphine (1:2 molar ratio) in anhydrous THF. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: In a separate flame-dried Schlenk flask, add zinc dust and ethyl 2-(bromomethyl)acrylate in anhydrous THF.

-

Reaction Execution: To the vigorously stirred suspension of zinc and the acrylate, add the pre-formed palladium catalyst solution dropwise at 0 °C.

-

Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 2-methylidenecyclopropanecarboxylate.

Expected Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.5-5.7 (m, 2H, =CH₂), 4.1-4.3 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.0-2.2 (m, 1H, -CH-), 1.5-1.7 (m, 2H, -CH₂- of cyclopropane), 1.2-1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 172-174 (C=O), 135-137 (C=CH₂), 105-107 (=CH₂), 60-62 (-OCH₂), 25-27 (-CH-), 20-22 (-CH₂- of cyclopropane), 14-16 (-CH₃).

-

FTIR (neat): ν 2980-3000 (C-H stretch), 1720-1740 (C=O stretch, ester), 1650-1670 (C=C stretch, exocyclic), 880-900 (C-H bend, =CH₂).

-

EI-MS: m/z (%) = 126 (M+), 97, 81, 53.

Physical Properties: A Quantitative Look

| Property | Representative Value (Estimated) | Rationale/Comparison |

| Molecular Weight | Varies with ester group | For ethyl 2-methylidenecyclopropanecarboxylate: 126.15 g/mol |

| Boiling Point | ~130-150 °C (at atm. pressure) | Slightly higher than saturated analogues due to increased polarity from the double bond. For comparison, ethyl 2-methylcyclopropanecarboxylate has a calculated boiling point of 437.92 K (~165 °C).[4] |

| Density | ~0.95-1.05 g/cm³ | Similar to other small esters. |

| Solubility | Soluble in common organic solvents (ethers, esters, halogenated solvents). Sparingly soluble in water. | The ester group provides some polarity, but the hydrocarbon backbone dominates. |

| Refractive Index | ~1.43-1.45 | Typical for esters of this size. |

Chemical Properties and Reactivity: The Driving Force of Strain

The chemical reactivity of methylidenecyclopropane esters is dominated by the high ring strain of the cyclopropane ring and the presence of the reactive exocyclic double bond. The ester group, being electron-withdrawing, can also influence the electronic properties of the system.

Ring-Opening Reactions

The significant strain energy of the cyclopropane ring (approximately 40 kcal/mol) makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. These reactions provide a powerful tool for the synthesis of more complex acyclic or larger ring systems.

Workflow for Ring-Opening Reactions:

Caption: Generalized workflow for transition metal-catalyzed ring-opening of methylidenecyclopropane esters.

Cycloaddition Reactions: Building Complexity

The exocyclic double bond of methylidenecyclopropane esters can readily participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions are highly valuable for the construction of polycyclic systems.

-

[4+2] Cycloadditions (Diels-Alder Reactions): Methylidenecyclopropane esters can react with dienes in Diels-Alder reactions to form spirocyclic cyclohexene derivatives. The ester group, being electron-withdrawing, activates the double bond towards reaction with electron-rich dienes.[5]

-

[3+2] Cycloadditions: These esters can also undergo [3+2] cycloadditions with 1,3-dipoles such as nitrones and azides to generate five-membered heterocyclic rings. Computational studies on the reaction of nitrones with methylenecyclopropanes have shown that both electronic and steric factors determine the regioselectivity of the cycloaddition.[6]

Logical Relationship in Cycloaddition Reactions:

Caption: Logical flow of a [3+2] cycloaddition reaction involving a methylidenecyclopropane ester.

Applications in Drug Development: A Strained Scaffold for Enhanced Properties

The incorporation of small, strained rings into drug candidates is a powerful strategy for modulating their physicochemical and pharmacological properties. The cyclopropyl group is known to enhance metabolic stability by blocking sites of oxidation and can also improve binding affinity by inducing a favorable conformation.[2][3]

While specific examples of marketed drugs containing the methylidenecyclopropane ester moiety are not prevalent, its potential in drug discovery is significant. The unique combination of a strained ring, a reactive handle (the double bond), and a modifiable ester group offers medicinal chemists a versatile platform for structure-activity relationship (SAR) studies.

Signaling Pathway of Drug Metabolism and the Role of Methylidenecyclopropane Esters:

Caption: Potential metabolic pathways for a drug containing a methylidenecyclopropane ester (MCPE) moiety.

Key Advantages in Medicinal Chemistry:

-

Metabolic Stability: The cyclopropane ring can block potential sites of metabolism. However, the exocyclic double bond and the ester group introduce potential metabolic liabilities (epoxidation and hydrolysis, respectively) that need to be considered and can be strategically modified. For instance, replacing a metabolically labile group with a cyclopropanecarboxylic acid ester has been shown to substantially increase hydrolytic stability.[1]

-

Conformational Constraint: The rigid cyclopropane ring can lock the conformation of a molecule, leading to higher binding affinity for its biological target.

-

Vectorial Exit from Binding Pockets: The unique three-dimensional shape of the cyclopropyl group can facilitate the optimal orientation of substituents to interact with specific residues in a protein's binding pocket.

-

Synthetic Handle for Prodrugs and Bioconjugation: The ester group can be designed as a prodrug moiety, to be cleaved in vivo to release the active drug. The double bond can also be functionalized for bioconjugation applications.

Conclusion and Future Outlook

Methylidenecyclopropane esters are a fascinating and highly versatile class of molecules. Their unique combination of high ring strain and multiple functional groups makes them powerful building blocks in organic synthesis. For researchers in drug development, these compounds offer a rich scaffold for the design of novel therapeutics with potentially enhanced metabolic stability and tailored pharmacological profiles.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper exploration of their reactivity in novel cycloaddition and ring-opening reactions, and a more systematic investigation of their application in medicinal chemistry. As our understanding of the intricate relationship between molecular structure and biological activity grows, the strategic incorporation of unique motifs like methylidenecyclopropane esters will undoubtedly play an increasingly important role in the discovery of next-generation pharmaceuticals.

References

-

Shi, M., Wang, B.-Y., & Huang, J.-W. (2005). Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid. The Journal of Organic Chemistry, 70(14), 5606–5610. [Link]

-

Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]

-

Trost, B. M., & Sviridov, S. V. (1986). Palladium-catalyzed cycloadditions of trimethylenemethane with alkenes. Journal of the American Chemical Society, 108(16), 4743–4754. [Link]

-

Chemeo. (n.d.). Ethyl 2-methylcyclopropanecarboxylate. Retrieved January 16, 2026, from [Link]

-

Bahadori, F., & Gholami, M. R. (2016). 1,3-Dipolar [3 + 2] cycloaddition reactions of N,C,C-trisubstituted nitrones with ring-acceptor methylenecyclopropanes: a computational study. Chemistry Central Journal, 10, 73. [Link]

-

Peterson, E. A., & Toste, F. D. (2010). Palladium-Catalyzed Enantioselective [4+2] Cycloaddition of Allenes with Imines. Journal of the American Chemical Society, 132(25), 8614–8615. [Link]

-

Tiwari, R. K., & Singh, J. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8793–8826. [Link]

-

Chemistry LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions. [Link]

Sources

- 1. Ethyl 2-formylcyclopropanecarboxylate | C7H10O3 | CID 89334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. Ethyl 2-methylcyclopropanecarboxylate (CAS 20913-25-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Showing Compound Ethyl 2-methylpropanoate (FDB003278) - FooDB [foodb.ca]

An In-depth Technical Guide to the Ring Strain and Reactivity of Ethyl 2-Methylidenecyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 2-methylidenecyclopropane-1-carboxylate stands as a fascinating and synthetically versatile building block in modern organic chemistry. Its unique architecture, combining the high ring strain of a methylenecyclopropane (MCP) core with the electronic influence of a proximate ester functionality, dictates a rich and often complex reactivity profile. This guide provides an in-depth exploration of the fundamental principles governing this molecule's behavior. We will dissect the origins and consequences of its inherent strain energy, analyze the electronic effects of the carboxylate substituent, and detail its characteristic transformations, including cycloadditions and ring-opening reactions. This document is intended to serve as a key resource for researchers seeking to harness the synthetic potential of this strained ring system in the development of novel molecular entities, from complex natural products to innovative pharmaceutical agents.

The Heart of Reactivity: Understanding Ring Strain in the Methylenecyclopropane Core

The defining characteristic of the methylenecyclopropane (MCP) framework is its substantial ring strain, a direct consequence of severe angle distortion and torsional strain. To appreciate the reactivity of this compound, one must first understand the energetic landscape of its parent scaffold.

The Energetics of a Strained System

Cyclopropane itself possesses a significant ring strain of approximately 27.5 kcal/mol due to the compression of its internal C-C-C bond angles to 60° from the ideal sp³ hybrid angle of 109.5°.[1][2] The introduction of an exocyclic double bond to form methylenecyclopropane further exacerbates this strain. The strain energy of methylenecyclopropane escalates to about 41.0 kcal/mol.[1] This increase is attributed to two primary factors:

-

Increased Angle Strain : The sp² hybridized carbon of the double bond prefers a 120° bond angle, which is even more severely distorted within the three-membered ring than an sp³ carbon.[1]

-

Electronic Factors : The introduction of an sp² center leads to the loss of a strong cyclopropyl C-H bond, which contributes significantly to the increased strain energy.[3]

This high strain energy is not a liability but rather the principal driving force for the diverse reactivity of MCPs.[1] Chemical transformations that lead to the opening of the three-membered ring are thermodynamically favorable as they release this stored potential energy.

The Unique Electronic Nature of the MCP Skeleton

The bonding in cyclopropanes is often described by the Walsh orbital model, which depicts the C-C sigma bonds as having significant p-character.[4] This "banana bond" nature imparts some alkene-like properties to the cyclopropane ring itself. In methylenecyclopropane, there is a notable electronic interaction between the Walsh orbitals of the ring and the π-system of the exocyclic double bond. This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to attack by electrophiles.

The Influence of the Ethyl Carboxylate Substituent

The placement of an ethyl carboxylate group at the C-1 position of the methylenecyclopropane ring profoundly modulates its electronic properties and, consequently, its reactivity. This substituent exerts a significant electron-withdrawing effect, which is critical to understanding the specific chemical behavior of the title compound.

Inductive and Resonance Effects

The ester group influences the MCP system through two primary electronic mechanisms:

-

Inductive Effect (-I) : The electronegative oxygen atoms of the ester group pull electron density away from the cyclopropane ring through the sigma bond framework.[5][6]

-

Resonance Effect (-M/-R) : The carbonyl group can withdraw electron density from the adjacent ring system through resonance, although this effect is more complex in the strained cyclopropane system compared to a simple alkene or aromatic ring.

The net result is a polarization of the molecule, reducing the electron density of the cyclopropane ring and the exocyclic double bond. This electronic perturbation has significant consequences for the molecule's reactivity towards both electrophiles and nucleophiles.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its application as a synthetic building block. A well-established procedure is available through Organic Syntheses, which provides a two-step sequence starting from commercially available materials.[7]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a verified procedure and provides a robust method for laboratory-scale preparation.[7]

Step A: Synthesis of Ethyl 2-Bromo-2-methylcyclopropanecarboxylate

-

Reaction Setup : To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add rhodium(II) acetate dimer (0.2 mol%).

-

Reagent Addition : Add 2-bromopropene (2.18 equivalents) via syringe, followed by the dropwise addition of ethyl diazoacetate (1.0 equivalent) over several hours.

-

Workup : After the addition is complete, the excess 2-bromopropene is removed by distillation. The residue is then distilled under reduced pressure to yield ethyl 2-bromo-2-methylcyclopropanecarboxylate as a colorless liquid.

Step B: Synthesis of this compound

-

Reaction Setup : A flame-dried, two-necked round-bottomed flask is charged with potassium tert-butoxide (1.3 equivalents) and anhydrous tetrahydrofuran (THF).

-

Reagent Addition : The ethyl 2-bromo-2-methylcyclopropanecarboxylate from Step A, dissolved in THF, is added dropwise to the stirred suspension of potassium tert-butoxide at 0 °C.

-

Workup : The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by vacuum distillation to afford this compound as a clear, colorless liquid.[7]

Workflow for the Synthesis of this compound

Caption: Synthetic route to the title compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in synthesis. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.

| Spectroscopic Data for this compound | |

| ¹H NMR | * δ ~5.5-6.0 ppm (2H, m, =CH₂) * δ 4.1-4.2 ppm (2H, q, -OCH₂CH₃) * δ ~2.0-2.5 ppm (1H, m, CH-CO₂Et) * δ ~1.2-1.6 ppm (2H, m, ring CH₂) * δ 1.2-1.3 ppm (3H, t, -OCH₂CH₃) |

| ¹³C NMR | * δ ~170-175 ppm (C=O) * δ ~135-140 ppm (quaternary C=) * δ ~105-110 ppm (=CH₂) * δ ~60-62 ppm (-OCH₂) * δ ~25-30 ppm (CH-CO₂Et) * δ ~20-25 ppm (ring CH₂) * δ ~14-15 ppm (-CH₃) |

| IR Spectroscopy | * ~3080 cm⁻¹ (=C-H stretch) * ~2980 cm⁻¹ (C-H stretch, aliphatic) * ~1725 cm⁻¹ (C=O stretch, ester) * ~1670 cm⁻¹ (C=C stretch, exocyclic) * ~1180 cm⁻¹ (C-O stretch) |

| Mass Spectrometry | * M⁺ at m/z = 126.0681 (C₇H₁₀O₂) * Fragmentation patterns would likely involve loss of the ethoxy group (-OEt, m/z 45) and subsequent loss of CO. |

The Reactivity Landscape

The interplay between high ring strain and the electron-withdrawing ester group creates a unique reactivity profile for this compound.

Cycloaddition Reactions

MCPs are excellent partners in a variety of cycloaddition reactions. However, the electron-deficient nature of the title compound significantly influences the course of these reactions compared to electron-rich or unsubstituted MCPs.

-

[3+2] Cycloadditions : A particularly insightful study on the 1,3-dipolar cycloaddition of nitrones with esters of Feist's acid (3-methylenecyclopropane-trans-1,2-dicarboxylic acid) reveals key trends applicable to this compound.[8] The presence of electron-withdrawing ester groups was found to decrease the reactivity of the MCP towards nitrones, requiring higher temperatures and longer reaction times.[8] Furthermore, the regioselectivity was inverted compared to unsubstituted MCPs, leading to spiro[cyclopropane-1,4-isoxazolidine] products.[8] This is attributed to the lowering of the π-HOMO energy of the MCP by the acceptor groups, altering the frontier molecular orbital interactions that govern the reaction.[8]

Regioselectivity in Nitrone Cycloaddition

Sources

- 1. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

A Technical Guide to the Fundamental Cycloaddition Reactions of Methylidenecyclopropanes for Drug Discovery and Development

This guide provides an in-depth exploration of the fundamental cycloaddition reactions of methylidenecyclopropanes (MCPs), a class of strained alkenes with unique and powerful applications in modern synthetic chemistry. The inherent ring strain of the cyclopropane moiety, combined with the reactivity of the exocyclic double bond, makes MCPs versatile building blocks for the rapid construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these reactions for the synthesis of novel chemical entities.

Introduction: The Unique Reactivity of Methylidenecyclopropanes

Methylidenecyclopropanes (MCPs) are a fascinating class of molecules characterized by a unique combination of strain and reactivity. The cyclopropane ring possesses approximately 27 kcal/mol of strain energy, which can be released as a thermodynamic driving force in chemical transformations. The exocyclic double bond, being part of this strained system, exhibits distinct reactivity compared to unstrained alkenes, making MCPs privileged substrates in a variety of cycloaddition reactions. These reactions often proceed through ring-opening of the cyclopropane, allowing MCPs to act as three-carbon (C3) synthons in cycloadditions, leading to the formation of five-, six-, and seven-membered rings. This guide will delve into the primary modes of cycloaddition, including [3+2], [4+2], and [3+3] pathways, highlighting their mechanisms, scope, and practical applications.

The Workhorse: [3+2] Cycloaddition Reactions

The [3+2] cycloaddition is one of the most explored and versatile reactions of MCPs, providing a powerful tool for the synthesis of five-membered carbocycles and heterocycles.[1][2] These reactions can be promoted by transition metals, Lewis acids, or proceed through radical pathways.

Transition Metal-Catalyzed [3+2] Cycloadditions

Palladium and cobalt are prominent catalysts in mediating the [3+2] cycloaddition of MCPs with a variety of partners, such as alkenes and alkynes.[1]

Mechanism: The generally accepted mechanism for palladium-catalyzed intramolecular [3+2] cycloaddition of alkenylidenecyclopropanes involves the oxidative addition of Pd(0) to the distal C-C bond of the cyclopropane ring to form a palladacyclobutane intermediate.[3] This intermediate can then undergo further transformations, including carbometallation of the tethered alkene or alkyne, followed by reductive elimination to yield the bicyclic product.[3][4] DFT calculations have shown that this pathway is generally more favorable than alternatives.[3][4]

Experimental Protocol: Palladium-Catalyzed Intramolecular [3+2] Cycloaddition of an En-MCP

This protocol is a representative example for the synthesis of a bicyclo[3.3.0]octane derivative.

Materials:

-

Alk-5-enylidenecyclopropane substrate (1.0 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Anhydrous toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the alk-5-enylidenecyclopropane substrate.

-

Add anhydrous toluene to dissolve the substrate.

-

Add Pd(PPh₃)₄ to the solution.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic product.

Data Summary: Cobalt-Catalyzed Asymmetric Intramolecular [3+2] Cycloaddition of Yne-ACPs [1]

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |

| 1 | Yne-ACP 1a | Co(dppf)Cl₂, Et₂Zn | 32 | - |

| 2 | Yne-ACP 1a | CoBr₂, (S)-Xyl-BINAP, Et₂AlCl | 85 | 92 |

| 3 | Yne-ACP 1b | CoBr₂, (S)-Xyl-BINAP, Et₂AlCl | 78 | 90 |

| 4 | Yne-ACP 1c | CoBr₂, (S)-Xyl-BINAP, Et₂AlCl | 82 | 91 |

*ACP = Alkylidenecyclopropane

Logical Workflow for Catalyst and Ligand Selection in [3+2] Cycloadditions

Caption: Workflow for designing a transition metal-catalyzed [3+2] cycloaddition.

Lewis Acid-Catalyzed [3+2] Cycloadditions

Lewis acids can activate MCPs towards nucleophilic attack, facilitating cycloadditions with various partners. Donor-acceptor (D-A) cyclopropanes are particularly effective in these reactions.

Mechanism: The Lewis acid coordinates to the acceptor group(s) on the cyclopropane, increasing its polarization and facilitating heterolytic cleavage of a C-C bond to form a zwitterionic intermediate. This intermediate is then trapped by the cycloaddition partner.

Experimental Protocol: Sc(OTf)₃-Catalyzed (3+2)-Cycloaddition of a D-A Cyclopropane with a Thioketene [5][6]

Materials:

-

Donor-Acceptor Cyclopropane (1.0 equiv)

-

Thioketene (1.2 equiv)

-

Sc(OTf)₃ (10 mol%)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add Sc(OTf)₃.

-

Add anhydrous CH₂Cl₂ followed by the donor-acceptor cyclopropane.

-

Add the thioketene to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the 2-methylidene tetrahydrothiophene.

Radical [3+2] Cycloadditions

MCPs can also participate in radical [3+2] cycloadditions. A notable example is the reaction with elemental chalcogens (S, Se, Te) under thermal conditions to produce methylene-1,2-dichalcogenolanes.[7]

The Diels-Alder and Beyond: [4+2] Cycloaddition Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[8][9][10] The strained exocyclic double bond of MCPs can act as a dienophile in these reactions.

Mechanism: The intramolecular Diels-Alder (IMDA) reaction of furan-tethered MCPs has been shown to proceed through a concerted, asynchronous one-step pathway, as supported by DFT calculations.[11][12] The regioselectivity of Diels-Alder reactions is generally governed by electronic effects, where the most electron-rich carbon of the diene aligns with the most electron-deficient carbon of the dienophile.[13][14][15]

Reaction Scheme: Intramolecular Diels-Alder of a Furan-Tethered MCP

Sources

- 1. Thermally-induced intramolecular [2 + 2] cycloaddition of allene-methylenecyclopropanes: expedient access to two separable spiropolycyclic heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Mechanistic study on the palladium-catalyzed (3 + 2) intramolecular cycloaddition of alk-5-enylidenecyclopropanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Sci-Hub. Palladium‐Catalysed [3+2] Cycloaddition of Alk‐5‐ynylidenecyclopropanes to Alkynes: A Mechanistic DFT Study / Chemistry – A European Journal, 2007 [sci-hub.box]

- 5. d-nb.info [d-nb.info]

- 6. Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct synthesis of methylene-1,2-dichalcogenolanes via radical [3 + 2] cycloaddition of methylenecyclopropanes with elemental chalcogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cycloaddition Reactions [2 + 2 and 4 + 2] - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Stability and Decomposition Pathways of Strained Cyclopropane Rings

Abstract

The cyclopropane motif, a three-membered carbocycle, represents a cornerstone of strained-ring chemistry, offering a unique blend of stability and controlled reactivity that has been artfully exploited in fields ranging from medicinal chemistry to materials science.[1][2] This guide provides an in-depth exploration of the inherent structural and electronic properties of cyclopropane that govern its stability, and a detailed analysis of the primary pathways through which it undergoes decomposition and rearrangement. We will traverse the landscape of thermal, photochemical, and catalytic ring-opening reactions, as well as sigmatropic rearrangements, with a focus on the underlying mechanistic principles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile functional group.

The Duality of the Cyclopropane Ring: Inherent Strain and Surprising Stability

The cyclopropane ring is characterized by significant ring strain, a consequence of the deviation of its carbon-carbon bond angles (60°) from the ideal tetrahedral angle (109.5°) for sp³ hybridized carbons.[3] This angular strain, coupled with torsional strain from eclipsed hydrogen atoms, results in a total strain energy of approximately 27.5 kcal/mol.[4][5][6] The carbon-carbon bonds in cyclopropane are weaker than typical C-C single bonds, with a bond dissociation energy of about 65 kcal/mol compared to the usual 80-85 kcal/mol.[6]

The bonding in cyclopropane is best described by the Walsh model, which depicts the C-C bonds as "bent" or "banana" bonds, possessing a higher degree of p-character than typical sigma bonds.[1] This increased p-character imparts some olefin-like properties to the cyclopropane ring, influencing its reactivity.[1][7] Despite this inherent strain, the cyclopropane moiety is a stable and frequently incorporated structural motif in numerous natural products and pharmaceutical agents.[2] Its rigidity and metabolic stability are key advantages in medicinal chemistry, allowing for precise conformational control and resistance to common metabolic pathways.[1][8]

Thermal Decomposition Pathways

The thermal decomposition of cyclopropane is a classic example of a unimolecular isomerization reaction. When heated, cyclopropane undergoes a ring-opening to form propylene. This process is a clean, first-order reaction.[9] The mechanism is believed to proceed through a diradical intermediate, propane-1,3-diyl.[9]

The activation energy for this reaction is approximately 270 kJ/mol.[10] Studies on deuterated cyclopropanes have provided evidence for the intermediacy of the propane-1,3-diyl, showing that cis-trans isomerization occurs faster than the conversion to propene.[9] The nature of substituents can significantly influence the course of thermal decomposition. For instance, halogenated polyfluorocyclopropanes can decompose via either rearrangement to an olefin or elimination of difluorocarbene, depending on the specific substitution pattern.[11][12]

Photochemical Decomposition and Rearrangements

Photochemical activation provides an alternative pathway for the decomposition and rearrangement of cyclopropane rings. The fundamental photochemical transformations of simple cyclopropanes involve the cleavage of a C-C bond to form a diradical intermediate.[13] For instance, the photochemical degradation of chrysanthemic acid, a component of pyrethrins, involves the cleavage of the C1-C2 bond of the cyclopropane ring.[13]

A particularly important photochemical reaction is the vinylcyclopropane rearrangement, which converts a vinyl-substituted cyclopropane into a cyclopentene.[14] This ring expansion reaction can proceed through either a concerted, orbital-symmetry-controlled pericyclic process or a stepwise diradical mechanism, with the operative pathway being highly substrate-dependent.[14]

Catalytic Ring-Opening Reactions

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under catalytic conditions. These reactions can be broadly categorized based on the nature of the catalyst and the reaction mechanism.

Acid-Catalyzed Ring Opening

In the presence of an acid catalyst, the cyclopropane ring can be opened by a nucleophile. The mechanism typically involves protonation of a substituent on the cyclopropane ring, which facilitates ring opening to form a carbocation. This carbocation is then trapped by a nucleophile.[15] For example, the acid-catalyzed ring opening of a cyclopropane with an alcohol substituent can lead to the formation of a stable tertiary carbocation, which then undergoes further reaction.[15]

Transition Metal-Catalyzed Ring Opening

Transition metals can activate cyclopropane rings towards ring-opening reactions through oxidative addition into a C-C bond, forming a metallacyclobutane intermediate.[16] This process is a key example of C-C bond activation. The resulting metallacycle can then undergo various transformations, leading to a diverse array of products. The substituents on the cyclopropane ring play a crucial role in determining the course of the activation.[16]

Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are a special class of activated cyclopropanes that are particularly susceptible to nucleophilic ring-opening.[17][18][19] The presence of both an electron-donating and an electron-accepting group on the ring polarizes the C-C bonds, facilitating cleavage.[17][18][19] Ring-opening is often triggered by a Lewis acid catalyst that coordinates to the electron-withdrawing group, further enhancing the electrophilicity of the ring.[18][19] These reactions have been extensively studied for the enantioselective synthesis of valuable building blocks.[17][20]

Radical-Mediated Ring Opening

Radical-mediated pathways offer another avenue for the decomposition of cyclopropane rings. The addition of a radical to a substituent on the cyclopropane, such as a double bond in a methylenecyclopropane, can generate a cyclopropyl-substituted carbon radical.[21] This intermediate readily undergoes ring-opening to form a more stable alkyl radical, which can then participate in subsequent cyclization or other reactions.[21]

The Vinylcyclopropane Rearrangement: A Powerful Synthetic Tool

The vinylcyclopropane rearrangement is a thermally or photochemically induced ring expansion that converts a vinylcyclopropane into a cyclopentene.[14] This reaction is of significant synthetic utility for the construction of five-membered rings.[14][22] The mechanism of the thermal rearrangement can be either a concerted pericyclic process or a stepwise diradical pathway, and the activation energy is around 50 kcal/mol.[14]

| Parameter | Concerted Mechanism | Diradical Mechanism |

| Intermediate | None (pericyclic transition state) | Diradical intermediate |

| Stereochemistry | Often stereospecific | Can lead to a mixture of stereoisomers |

| Evidence | Kinetic data, secondary kinetic isotope effects | Product distribution |

Table 1: Comparison of Concerted and Diradical Mechanisms for the Vinylcyclopropane Rearrangement.[14]

Substituent Effects on Stability and Reactivity

Substituents can have a profound impact on the stability and decomposition pathways of cyclopropane rings. Electron-withdrawing groups, such as carbonyls or nitriles, can activate the ring towards nucleophilic attack, as seen in donor-acceptor cyclopropanes.[17][18][19][23] Conversely, electron-donating groups can stabilize adjacent positive charges that may form during ring-opening reactions. The stereochemistry of the substituents is also crucial, influencing the preferred conformation and the trajectory of approaching reagents. Computational studies have shown that π-acceptor substituents prefer a conformation where they bisect the ring, maximizing overlap with the cyclopropane's Walsh orbitals.[23] This conjugation also leads to an asymmetry in the cyclopropane ring bond lengths.[23]

Experimental Protocols

General Procedure for Acid-Catalyzed Ring Opening of a Donor-Acceptor Cyclopropane

-

To a solution of the donor-acceptor cyclopropane (1.0 equiv) in a suitable solvent (e.g., hexafluoroisopropanol - HFIP), add the nucleophile (1.1-1.5 equiv).[24]

-

Add the Brønsted acid catalyst (e.g., triflic acid, 10 mol%) at room temperature.[24]

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ring-opened product.[24]

Thermal Decomposition of Cyclopropane in a Flow System

-

Set up a flow reactor system consisting of a heated quartz tube packed with an inert material (e.g., quartz chips).

-

Pass a stream of cyclopropane diluted in an inert carrier gas (e.g., nitrogen or helium) through the heated tube.

-

Control the temperature of the furnace and the flow rate of the gas to achieve the desired reaction time.

-

Collect the effluent gas in a cold trap or analyze it directly using gas chromatography (GC) to determine the conversion of cyclopropane and the yield of propylene.

-

Vary the temperature and flow rate to determine the rate constant and activation energy of the decomposition reaction.[10][25]

Conclusion

The strained cyclopropane ring, far from being merely a chemical curiosity, is a versatile and powerful tool in modern chemistry. Its unique electronic structure and inherent ring strain provide a delicate balance between stability and reactivity, enabling a wide array of controlled decomposition and rearrangement pathways. A thorough understanding of these pathways, including thermal, photochemical, catalytic, and radical-mediated processes, is essential for harnessing the full potential of this remarkable three-membered ring in the design and synthesis of novel molecules with tailored properties. As research continues to uncover new catalytic systems and reaction manifolds, the cyclopropane motif is poised to play an even more significant role in advancing the frontiers of science and medicine.

References

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: )

- Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021-09-13). (URL: )

- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. (2020-05-29). (URL: )

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. (2025-11-05). (URL: )

- Ring Strain in Cycloalkanes. (URL: )

- Oxidative radical ring-opening/cyclization of cyclopropane deriv

- Vinylcyclopropane rearrangement. Wikipedia. (URL: )

- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. PubMed. (2021-01-13). (URL: )

- Cyclopropane Derivatives and their Diverse Biological Activities.

- Cyclopropane Chemistry. Part 111.l Thermal Decomposition of Some Halogenopolyf luorocyclopropanes. RSC Publishing. (URL: )

- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace. (URL: )

- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Xingwei Li. (2020-05-29). (URL: )

- Strain Energy of Small Ring Hydrocarbons. Influence of C-H Bond Dissociation Energies. American Chemical Society. (URL: )

- Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol.

- Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. (2014-03-24). (URL: )

- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. (2014-04-03). (URL: )

- Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: )

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions. (URL: )

- Thermal Rearrangements of Cyclopropanes and Cyclobutanes. (URL: )

- Solved 3. The thermal decomposition of cyclopropane. Chegg.com. (2022-05-19). (URL: )

- Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and d

- Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study. PMC - PubMed Central. (URL: )

- Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. (URL: )

- Activation of cyclopropanes by transition metals. Wikipedia. (URL: )

- Determination of the Rate of Decomposition of Cyclopropane in a Chemical Shock Tube. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Solved 3. The thermal decomposition of cyclopropane | Chegg.com [chegg.com]

- 11. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]